2-Pyrrolidinone, 4-(hydroxydiphenylmethyl)-1,3-dimethyl-
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Overview
Description
2-Pyrrolidinone, 4-(hydroxydiphenylmethyl)-1,3-dimethyl- is a compound belonging to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their versatile biological activities and are often used as scaffolds in medicinal chemistry . The compound’s structure includes a pyrrolidinone ring substituted with hydroxydiphenylmethyl and dimethyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-Pyrrolidinone, 4-(hydroxydiphenylmethyl)-1,3-dimethyl- can be achieved through various synthetic routes. One common method involves the reaction of aniline, an aldehyde, and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation . This method is efficient, environmentally friendly, and provides high yields. Industrial production methods often involve the use of solid catalysts and high-pressure conditions to achieve the desired product with high purity .
Chemical Reactions Analysis
2-Pyrrolidinone, 4-(hydroxydiphenylmethyl)-1,3-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
This compound has numerous scientific research applications due to its diverse biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 4-(hydroxydiphenylmethyl)-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s hydroxydiphenylmethyl group allows it to bind to proteins and enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of inflammation or the inhibition of cancer cell growth . The exact molecular targets and pathways involved depend on the specific biological context.
Comparison with Similar Compounds
2-Pyrrolidinone, 4-(hydroxydiphenylmethyl)-1,3-dimethyl- can be compared with other pyrrolidinone derivatives, such as 2-Pyrrolidone and N-methylpyrrolidone. While these compounds share a similar core structure, the presence of the hydroxydiphenylmethyl and dimethyl groups in 2-Pyrrolidinone, 4-(hydroxydiphenylmethyl)-1,3-dimethyl- gives it unique chemical and biological properties . For example, the additional substituents can enhance its binding affinity to biological targets, making it more potent in certain applications.
Properties
CAS No. |
61334-15-4 |
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Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
4-[hydroxy(diphenyl)methyl]-1,3-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C19H21NO2/c1-14-17(13-20(2)18(14)21)19(22,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17,22H,13H2,1-2H3 |
InChI Key |
WDCSWFQSAUATPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CN(C1=O)C)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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